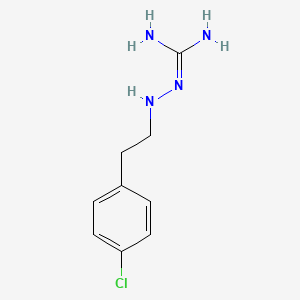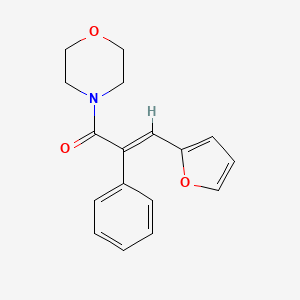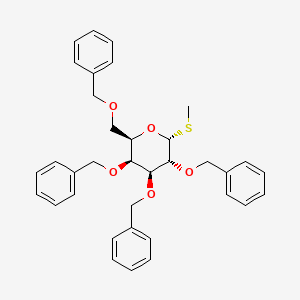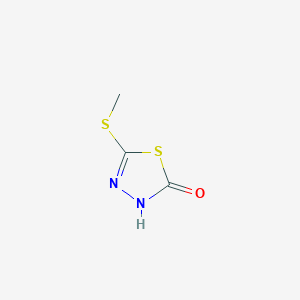
1,3,4-Thiadiazol-2(3H)-one, 5-(methylthio)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,3,4-Thiadiazol-2(3H)-one, 5-(methylthio)- is a heterocyclic compound containing sulfur and nitrogen atoms in its ring structure
Métodos De Preparación
The synthesis of 1,3,4-Thiadiazol-2(3H)-one, 5-(methylthio)- typically involves the cyclization of thiosemicarbazides with carboxylic acids or their derivatives. One common method is the reaction of thiosemicarbazide with methyl isothiocyanate under acidic conditions to form the desired thiadiazole ring . Industrial production methods often involve similar cyclization reactions but are optimized for large-scale production, ensuring high yields and purity.
Análisis De Reacciones Químicas
1,3,4-Thiadiazol-2(3H)-one, 5-(methylthio)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride, resulting in the formation of thiols or other reduced derivatives.
Aplicaciones Científicas De Investigación
1,3,4-Thiadiazol-2(3H)-one, 5-(methylthio)- has a wide range of scientific research applications:
Medicinal Chemistry: It has been studied for its antimicrobial, antifungal, and anticancer properties.
Agriculture: The compound is used as a pesticide and fungicide due to its ability to inhibit the growth of various plant pathogens.
Materials Science: It is used in the synthesis of advanced materials, including polymers and nanomaterials, due to its unique chemical properties and reactivity.
Mecanismo De Acción
The mechanism of action of 1,3,4-Thiadiazol-2(3H)-one, 5-(methylthio)- involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or by interfering with the enzyme’s substrate binding. Additionally, it can interact with cellular receptors, leading to changes in cellular signaling pathways and affecting various biological processes .
Comparación Con Compuestos Similares
1,3,4-Thiadiazol-2(3H)-one, 5-(methylthio)- can be compared with other thiadiazole derivatives, such as:
1,3,4-Thiadiazole-2-thiol: Known for its antimicrobial and anticancer properties.
1,3,4-Thiadiazole-2-amine: Studied for its potential as an anti-inflammatory and antiviral agent.
1,3,4-Thiadiazole-2-carboxylic acid: Used in the synthesis of various pharmaceuticals and agrochemicals.
Each of these compounds has unique properties and applications, but 1,3,4-Thiadiazol-2(3H)-one, 5-(methylthio)- stands out due to its versatility and wide range of biological activities.
Propiedades
Fórmula molecular |
C3H4N2OS2 |
|---|---|
Peso molecular |
148.21 g/mol |
Nombre IUPAC |
5-methylsulfanyl-3H-1,3,4-thiadiazol-2-one |
InChI |
InChI=1S/C3H4N2OS2/c1-7-3-5-4-2(6)8-3/h1H3,(H,4,6) |
Clave InChI |
DOQQJAXODRCREW-UHFFFAOYSA-N |
SMILES canónico |
CSC1=NNC(=O)S1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


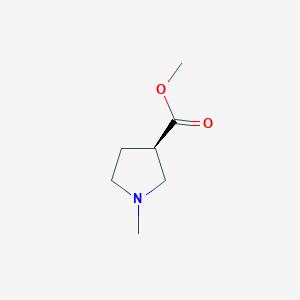
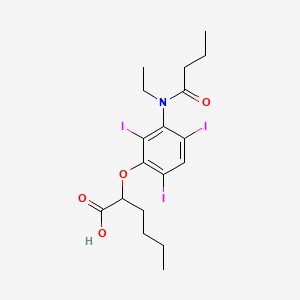
![N'-{(E)-[1-(3-chlorophenyl)-3-methyl-5-oxo-1,5-dihydro-4H-pyrazol-4-ylidene]methyl}-2-phenylacetohydrazide](/img/structure/B13820349.png)
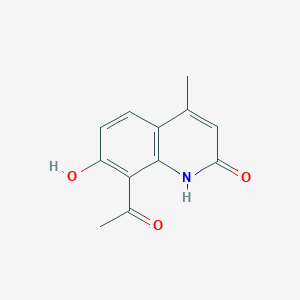

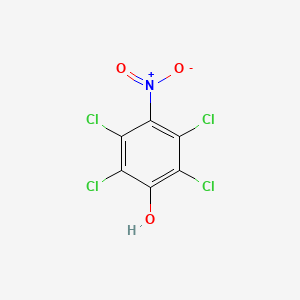
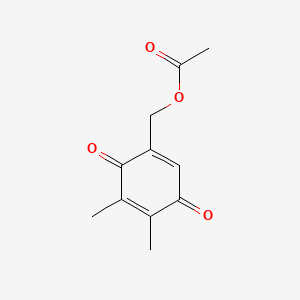

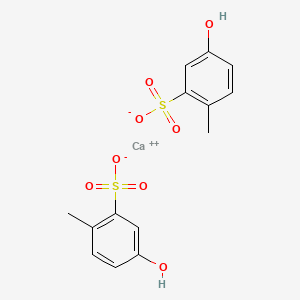
![9-benzyl-2,9-dihydro-3H-imidazo[1,2-a]benzimidazole](/img/structure/B13820395.png)
